SJB3-019A

Descripción

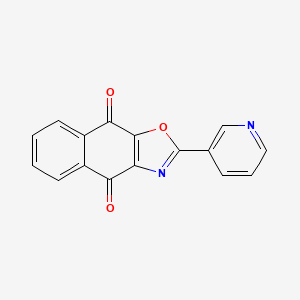

Structure

3D Structure

Propiedades

IUPAC Name |

2-pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2O3/c19-13-10-5-1-2-6-11(10)14(20)15-12(13)18-16(21-15)9-4-3-7-17-8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYPPVCQHGJUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of SJB3-019A in DNA Repair: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJB3-019A is a potent and novel small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key deubiquitinating enzyme involved in the DNA damage response (DDR). This technical guide delineates the mechanism of action of this compound in DNA repair, focusing on its role in modulating the Fanconi Anemia (FA) pathway and Homologous Recombination (HR). By inhibiting USP1, this compound leads to the hyper-ubiquitination of critical DNA repair proteins, primarily FANCD2 and PCNA, thereby disrupting their normal function and impairing the cell's ability to repair DNA damage, particularly interstrand crosslinks and double-strand breaks. This guide provides a comprehensive overview of the signaling pathways affected, quantitative data on its activity, and detailed protocols for key experimental assays to study its effects.

Introduction to this compound and its Target: USP1

This compound has emerged as a critical tool for studying the intricacies of the DNA damage response and as a potential therapeutic agent. It functions as an irreversible inhibitor of USP1, leading to a decrease in its deubiquitinylating activity[1]. USP1, in complex with its cofactor UAF1, plays a pivotal role in regulating DNA repair by removing ubiquitin from two key substrates: FANCD2 and Proliferating Cell Nuclear Antigen (PCNA)[2][3][4]. The controlled ubiquitination and deubiquitination of these proteins are essential for the proper functioning of the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS), respectively.

Mechanism of Action in DNA Repair

The primary mechanism by which this compound influences DNA repair is through the inhibition of USP1, which leads to the accumulation of ubiquitinated FANCD2 (Ub-FANCD2) and ubiquitinated PCNA (Ub-PCNA)[3][5][6].

Disruption of the Fanconi Anemia Pathway

The FA pathway is a crucial DNA repair pathway responsible for resolving interstrand crosslinks (ICLs), a highly toxic form of DNA damage. A key event in this pathway is the monoubiquitination of the FANCI-FANCD2 (ID) complex. This ubiquitination is essential for the recruitment of the complex to the site of DNA damage, where it orchestrates the subsequent repair steps. USP1 is responsible for deubiquitinating FANCD2, a process now understood to be critical for the recycling of FANCD2 and the efficient completion of ICL repair[7][8].

By inhibiting USP1, this compound causes the persistent ubiquitination of FANCD2. This accumulation of Ub-FANCD2 on chromatin, while initially seeming to promote the DNA damage response, ultimately leads to a failure in the proper resolution of ICLs, resulting in increased cellular sensitivity to DNA crosslinking agents[4][7][8].

Impairment of Homologous Recombination

Homologous Recombination (HR) is a high-fidelity repair pathway for DNA double-strand breaks (DSBs). The USP1/UAF1 complex has been shown to promote HR-mediated DSB repair[2][3]. Studies have indicated that the inhibition of USP1 can lead to a decrease in HR activity[3][5]. This is, in part, due to the interplay between different DNA repair pathways. Evidence suggests that the USP1/UAF1 complex promotes HR by suppressing the error-prone Non-Homologous End Joining (NHEJ) pathway[3]. Therefore, inhibition of USP1 by this compound is expected to shift the balance away from high-fidelity HR, potentially leading to increased genomic instability. Treatment of multiple myeloma cells with this compound significantly decreased RAD51 foci formation, a key marker for active HR, suggesting a blockade of HR-mediated DNA repair[4].

Downstream Signaling: The ID1/AKT Pathway

Beyond its direct effects on DNA repair proteins, this compound also impacts cell survival and apoptosis through the modulation of the Inhibitor of DNA binding 1 (ID1)/AKT signaling pathway. USP1 is known to deubiquitinate and stabilize ID1, a protein implicated in cell proliferation and survival. Inhibition of USP1 by this compound leads to the degradation of ID1[5][6]. The downregulation of ID1, in turn, suppresses the activation of the pro-survival PI3K/AKT pathway, leading to increased apoptosis in cancer cells[9][10]. This provides an additional layer to the anti-cancer activity of this compound, linking the DNA damage response to the regulation of apoptosis.

Quantitative Data

The following tables summarize the quantitative data available for this compound's activity in various cancer cell lines.

| Parameter | Cell Line | Value (µM) | Reference |

| IC50 (ID1 degradation & cytotoxicity) | K562 | 0.0781 | [5][6] |

| IC50 (Cell Viability) | Sup-B15 | 0.349 | |

| KOPN-8 | 0.360 | ||

| CCRF-SB | 0.504 |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the mechanism of action of this compound.

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of this compound on cell viability using the Cell Counting Kit-8 (CCK-8).

Materials:

-

96-well plates

-

Cell suspension in culture medium

-

This compound of various concentrations

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed 100 µL of cell suspension (e.g., 5000 cells/well) into a 96-well plate.

-

Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).

-

Add 10 µL of different concentrations of this compound to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours in the incubator.

-

Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cells treated with this compound

-

Phosphate-Buffered Saline (PBS)

-

1X Binding Buffer

-

Fluorochrome-conjugated Annexin V

-

Propidium Iodide (PI) Staining Solution

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with this compound.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.

-

Incubate for 10-15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer.

-

Add 5 µL of Propidium Iodide Staining Solution immediately before analysis.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing cell cycle distribution following this compound treatment using propidium iodide staining and flow cytometry.

Materials:

-

Cells treated with this compound

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate on ice for at least 30 minutes.

-

Wash the fixed cells twice with PBS.

-

Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western Blot for FANCD2 and PCNA Ubiquitination

This protocol details the detection of ubiquitinated forms of FANCD2 and PCNA by western blotting.

Materials:

-

Cells treated with this compound and a DNA damaging agent (e.g., Mitomycin C)

-

Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against FANCD2 and PCNA

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. Look for higher molecular weight bands corresponding to the ubiquitinated forms of FANCD2 and PCNA.

Homologous Recombination Assay (RAD51 Foci Formation)

This immunofluorescence-based assay measures the formation of RAD51 foci, a hallmark of active homologous recombination.

Materials:

-

Cells grown on coverslips, treated with this compound and a DSB-inducing agent (e.g., ionizing radiation)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against RAD51

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells for 10 minutes.

-

Block for 1 hour at room temperature.

-

Incubate with the primary anti-RAD51 antibody for 1-2 hours.

-

Wash with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

-

Wash with PBS.

-

Mount the coverslips with a mounting medium containing DAPI.

-

Visualize and quantify the number of RAD51 foci per nucleus using a fluorescence microscope.

Visualizations

Signaling Pathways

Caption: Mechanism of action of this compound in DNA repair and cell fate.

Experimental Workflow: Apoptosis Assay

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Conclusion

This compound is a powerful chemical probe for elucidating the role of USP1 in DNA repair and a promising candidate for anti-cancer therapy. Its mechanism of action is centered on the disruption of the finely tuned ubiquitination cycles of FANCD2 and PCNA, leading to the impairment of the Fanconi Anemia pathway and Homologous Recombination. Furthermore, its ability to induce apoptosis through the ID1/AKT pathway highlights its multi-faceted anti-tumor activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

- 1. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. apexbt.com [apexbt.com]

- 7. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 10. Denaturing in vivo ubiquitination assay [bio-protocol.org]

Investigating the Downstream Effects of SJB3-019A: A Technical Guide

This technical guide provides an in-depth analysis of the downstream molecular effects of SJB3-019A, a potent and novel small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of targeting the deubiquitinating enzyme USP1 in oncology.

Core Mechanism of Action

This compound functions as a highly selective inhibitor of USP1, a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including DNA damage repair and cell cycle progression.[1][2] By inhibiting USP1, this compound prevents the removal of ubiquitin chains from target proteins, leading to their degradation by the proteasome. This targeted inhibition triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

The USP1/ID1/AKT Signaling Pathway

A primary downstream signaling pathway affected by this compound is the ID1/AKT pathway.[4] USP1 is known to deubiquitinate and stabilize the Inhibitor of DNA Binding 1 (ID1), a transcriptional regulator implicated in cell proliferation and survival.[1][4] Inhibition of USP1 by this compound leads to the degradation of ID1.[5][6][7] This, in turn, results in the decreased phosphorylation of AKT (also known as Protein Kinase B), a key node in cell survival signaling.[4] The reduction in phosphorylated AKT (p-AKT) levels ultimately promotes apoptosis.[4]

Quantitative Effects of this compound

The inhibitory effects of this compound have been quantified across various cancer cell lines, demonstrating its potency and dose-dependent activity.

IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound highlights its efficacy in different cellular contexts.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 0.0781 | [1][5][6][7] |

| Sup-B15 | B-cell Acute Lymphoblastic Leukemia | 0.349 | [8] |

| CCRF-SB | B-cell Acute Lymphoblastic Leukemia | 0.504 | [8] |

| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | 0.360 | [8] |

Induction of Apoptosis

Treatment with this compound leads to a significant, dose-dependent increase in apoptosis in B-ALL cells.[4][8]

| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Reference |

| Sup-B15 | 0 | 7.06 | [4][8] |

| 0.2 | 28.29 | [4][8] | |

| CCRF-SB | 0 | 7.14 | [4] |

| 0.2 | 20.88 | [4] | |

| KOPN-8 | 0 | 5.82 | [4] |

| 0.2 | 27.99 | [4] |

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, although the specific phase can be cell-type dependent.[3][4] In B-ALL cells, treatment with this compound leads to G2/M phase arrest.[3][4]

| Cell Line | This compound Concentration (µM) | Cells in G2/M Phase (%) | Reference |

| Sup-B15 | 0 | 0.90 | [3][4] |

| 0.6 | 12.17 | [3][4] | |

| CCRF-SB | 0 | 0.97 | [3][4] |

| 0.6 | 12.88 | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's downstream effects.

Cell Viability Assay (CCK-8)

Objective: To determine the dose- and time-dependent effects of this compound on cell viability.

Protocol:

-

Seed B-ALL cells (CCRF-SB, Sup-B15, KOPN-8) in 96-well plates.

-

Treat cells with various concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6 µM) for 24 and 48 hours.[4][8]

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control. The IC50 values are determined using software such as GraphPad Prism.[4][8]

Apoptosis Assay (Flow Cytometry)

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

Protocol:

-

Treat B-ALL cells with varying concentrations of this compound for 24 hours.[4][8]

-

Harvest and wash the cells with cold PBS.

-

Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer.

-

The percentage of apoptotic cells (Annexin V positive) is determined.

Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the effect of this compound on cell cycle distribution.

Protocol:

-

Treat B-ALL cells with this compound (e.g., 0.6 µM) for 24 hours.[3][4]

-

Harvest, wash, and fix the cells in cold 70% ethanol.

-

Wash the fixed cells and resuspend in a solution containing RNase A and Propidium Iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry.

-

The percentage of cells in G0/G1, S, and G2/M phases is quantified.

Western Blot Analysis

Objective: To detect changes in protein expression levels of key signaling molecules.

Protocol:

-

Lyse the cells to extract total protein and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against USP1, ID1, AKT, and p-AKT.[3][4] A loading control such as β-actin is also used.[3]

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | DUB | TargetMol [targetmol.com]

- 7. This compound Supplier | CAS 2070015-29-9 | AOBIOUS [aobious.com]

- 8. researchgate.net [researchgate.net]

The Targeted Degradation of ID1 Protein by SJB3-019A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inhibitor of DNA binding 1 (ID1) is a critical transcription factor implicated in the proliferation and progression of numerous cancers, including leukemia. Its role in preventing cell differentiation and promoting cell cycle progression makes it a compelling target for therapeutic intervention. However, ID1 has proven difficult to target directly. A promising alternative strategy involves modulating the post-translational regulation of ID1 stability. This technical guide provides an in-depth analysis of SJB3-019A, a potent and novel small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). By inhibiting USP1, this compound prevents the deubiquitination of ID1, thereby promoting its proteasomal degradation and inducing cytotoxic effects in cancer cells. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction

The inhibitor of DNA binding 1 (ID1) protein is a member of the helix-loop-helix (HLH) family of transcription factors. ID1 lacks a basic DNA binding domain and functions by dimerizing with and sequestering basic HLH (bHLH) transcription factors, thereby preventing them from binding to DNA and activating target gene expression. This inhibition of bHLH factor activity plays a crucial role in preventing cell differentiation and promoting proliferation, hallmarks of cancer.

ID1 is normally a short-lived protein, with its intracellular levels tightly regulated by the ubiquitin-proteasome system. The protein is polyubiquitinated, marking it for rapid degradation by the proteasome.[1] The deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 1 (USP1) counteracts this process by removing polyubiquitin chains from ID1, thereby rescuing it from degradation and stabilizing its expression.[1][2] In several cancers, the overexpression of USP1 leads to the aberrant stabilization of ID1, contributing to tumorigenesis.[3]

This compound is a small molecule inhibitor that potently and selectively targets USP1.[1][4][5] By inhibiting the enzymatic activity of USP1, this compound effectively blocks the deubiquitination of ID1, leading to its accumulation of polyubiquitin chains and subsequent degradation by the proteasome. This targeted degradation of ID1 has been shown to induce apoptosis and inhibit the growth of cancer cells, particularly in hematological malignancies.[3][5]

Quantitative Data

The efficacy of this compound in promoting ID1 degradation and inducing cytotoxicity has been quantified in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines

| Cell Line | Parameter | Value | Reference |

| K562 | IC50 (ID1 degradation & cytotoxicity) | 0.0781 µM | [1][4] |

| Sup-B15 | IC50 (Cell Viability) | 0.349 µM | [5][6] |

| KOPN-8 | IC50 (Cell Viability) | 0.360 µM | [5][6] |

| CCRF-SB | IC50 (Cell Viability) | 0.504 µM | [5][6] |

Table 2: Dose-Dependent Induction of Apoptosis by this compound in B-ALL Cell Lines (24h treatment)

| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Reference |

| Sup-B15 | 0 | 7.06 | [5] |

| 0.2 | 28.29 | [5] | |

| CCRF-SB | 0 | 7.14 | [5] |

| 0.2 | 20.88 | [5] | |

| KOPN-8 | 0 | 5.82 | [5] |

| 0.2 | 27.99 | [5] |

Signaling Pathway

This compound's mechanism of action is centered on the inhibition of USP1, which has a direct impact on the stability of the ID1 protein and downstream pro-survival signaling pathways, such as the PI3K/AKT pathway.

Caption: this compound inhibits USP1, leading to ID1 degradation and downstream effects.

Experimental Protocols

Western Blot Analysis of ID1 Protein Levels

This protocol is for assessing the dose-dependent effect of this compound on ID1 protein expression.

Workflow Diagram:

Caption: Workflow for Western Blot analysis of ID1 protein levels.

Methodology:

-

Cell Culture and Treatment: B-cell acute lymphoblastic leukemia (B-ALL) cells are cultured to the appropriate density and then treated with varying concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6 µM) for 24 hours.[5]

-

Cell Lysis: After treatment, cells are harvested and lysed using RIPA buffer supplemented with a protease inhibitor cocktail to prevent protein degradation.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for ID1, USP1, phosphorylated AKT (p-AKT), total AKT, and β-actin (as a loading control).[5]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Workflow Diagram:

Caption: Workflow for the Cell Counting Kit-8 (CCK-8) viability assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

This compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for specified time periods, such as 24 or 48 hours.[6]

-

Addition of CCK-8 Reagent: Following the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation: The plate is incubated for 1-4 hours at 37°C, allowing for the conversion of the WST-8 tetrazolium salt to formazan by cellular dehydrogenases.

-

Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.

-

Calculation of Cell Viability: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.

Conclusion

This compound represents a promising therapeutic agent that targets the USP1-ID1 axis in cancer. By promoting the proteasomal degradation of the oncoprotein ID1, this compound effectively induces apoptosis and inhibits the growth of cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting ID1 degradation. The detailed methodologies and visual workflows are intended to facilitate the replication and expansion of these findings, ultimately contributing to the development of novel cancer therapies.

References

- 1. This compound | DUB | TargetMol [targetmol.com]

- 2. USP1 deubiquitinates ID proteins to preserve a mesenchymal stem cell program in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of SJB3-019A in Homologous Recombination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJB3-019A is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key deubiquitinating enzyme involved in the DNA damage response (DDR). This technical guide provides an in-depth analysis of the function of this compound in the context of homologous recombination (HR), a major pathway for the high-fidelity repair of DNA double-strand breaks. By inhibiting USP1, this compound modulates the ubiquitination status of critical DDR proteins, including FANCD2 and PCNA, leading to a significant reduction in HR efficiency. This mechanism of action positions this compound as a promising therapeutic agent, particularly in the context of synthetic lethality in cancers with pre-existing DNA repair deficiencies, such as those with BRCA1/2 mutations. This document details the molecular mechanism of this compound, presents quantitative data on its effects, provides detailed experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound and Homologous Recombination

Homologous recombination is an essential DNA repair pathway that utilizes a homologous template, typically the sister chromatid, to accurately repair DNA double-strand breaks (DSBs). The process is tightly regulated and involves a cascade of protein recruitment and post-translational modifications. A key regulatory mechanism is the ubiquitination and deubiquitination of proteins involved in the DNA damage response.

This compound is a small molecule that has been identified as a potent inhibitor of USP1. USP1 is a deubiquitinating enzyme (DUB) that removes ubiquitin from several key proteins in the DNA damage response, most notably Fanconi Anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA). The ubiquitination of these proteins is a critical signal for the recruitment of downstream repair factors and the coordination of different DNA repair pathways. By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to their accumulation in a ubiquitinated state and subsequently altering the cellular response to DNA damage.

Mechanism of Action of this compound in Homologous Recombination

The primary mechanism by which this compound impairs homologous recombination is through the inhibition of USP1's deubiquitinating activity. This leads to the hyper-ubiquitination of FANCD2 and PCNA, which are central players in the Fanconi Anemia (FA) pathway and translesion synthesis (TLS), respectively. Both pathways are intricately linked with HR.

The key steps in the mechanism are as follows:

-

Inhibition of USP1: this compound binds to and inhibits the enzymatic activity of USP1.

-

Accumulation of Ubiquitinated FANCD2 and PCNA: The inhibition of USP1 leads to the accumulation of monoubiquitinated FANCD2 (Ub-FANCD2) and monoubiquitinated PCNA (Ub-PCNA) at sites of DNA damage.

-

Impairment of Downstream HR Events: The persistent ubiquitination of FANCD2 is thought to disrupt the later stages of homologous recombination. While ubiquitinated FANCD2 is crucial for the initial recruitment of the FA core complex and the initiation of repair, its timely deubiquitination by USP1 is necessary for the proper progression and completion of HR. The sustained presence of Ub-FANCD2 may sterically hinder the recruitment or function of essential downstream HR factors such as BRCA1, PALB2, and BRCA2.

-

Reduced RAD51 Focus Formation: A critical step in HR is the formation of RAD51 nucleoprotein filaments on single-stranded DNA, which is visualized as nuclear foci. Inhibition of USP1 by this compound has been shown to lead to a significant reduction in the formation of RAD51 foci following DNA damage, indicating a failure in this crucial step of HR.

-

Decreased Homologous Recombination Efficiency: The culmination of these molecular disruptions is a marked decrease in the overall efficiency of homologous recombination.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data available on the biological effects of this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 for USP1 Inhibition | in vitro | 78.1 nM | [1][2][3] |

| IC50 for Cell Viability | K562 | 0.0781 µM | [2][3] |

| CCRF-SB | 0.504 µM | [4] | |

| Sup-B15 | 0.349 µM | [4] | |

| KOPN-8 | 0.360 µM | [4] |

| Effect on Homologous Recombination | Assay | Cell Line | Observation | Reference |

| HR Activity | Not specified | HeLa | Reduced | [1] |

| RAD51 Foci Formation | Immunofluorescence | - | Reduced (Inferred) | [5] |

Experimental Protocols

Immunofluorescence Staining for RAD51 and FANCD2 Foci

This protocol is designed to visualize the formation of RAD51 and FANCD2 foci in cells treated with this compound following the induction of DNA damage.

Materials:

-

Cell culture medium and supplements

-

This compound

-

DNA damaging agent (e.g., Mitomycin C, Hydroxyurea, or ionizing radiation)

-

Coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies: Rabbit anti-RAD51, Mouse anti-FANCD2

-

Secondary antibodies: Alexa Fluor 594 goat anti-rabbit IgG, Alexa Fluor 488 goat anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with the desired concentration of this compound for a specified period (e.g., 24 hours). Include a vehicle-treated control.

-

Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA damaging agent for a specific time (e.g., 1 µM Mitomycin C for 24 hours).

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Counterstaining: Wash the cells with PBS and counterstain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides using mounting medium, and visualize the foci using a fluorescence microscope.

-

Quantification: Quantify the number of RAD51 and FANCD2 foci per nucleus using image analysis software.

DR-GFP Homologous Recombination Assay

The Direct Repeat Green Fluorescent Protein (DR-GFP) assay is a widely used method to quantify the efficiency of homologous recombination.

Materials:

-

U2OS-DR-GFP cell line (or other cell line stably expressing the DR-GFP reporter)

-

This compound

-

I-SceI expression vector (e.g., pCBASce)

-

Transfection reagent

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed U2OS-DR-GFP cells in a multi-well plate.

-

Drug Treatment: Treat the cells with this compound or vehicle control for 24 hours.

-

Transfection: Transfect the cells with the I-SceI expression vector to induce a double-strand break in the DR-GFP reporter cassette.

-

Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the percentage of GFP-positive cells using a flow cytometer. The percentage of GFP-positive cells is directly proportional to the efficiency of homologous recombination.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound in Homologous Recombination

Caption: Signaling pathway of this compound in homologous recombination.

Experimental Workflow for Assessing the Effect of this compound on RAD51 Foci Formation

Caption: Workflow for RAD51 foci formation immunofluorescence assay.

Experimental Workflow for the DR-GFP Homologous Recombination Assay

References

- 1. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repair Pathway Choices and Consequences at the Double-Strand Break - PMC [pmc.ncbi.nlm.nih.gov]

The USP1 Inhibitor SJB3-019A: A Technical Guide to its Effects on FANCD2 and PCNA Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacological effects of SJB3-019A, a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1). A critical regulator of the DNA damage response (DDR), USP1 deubiquitinates two key proteins: Fanconi Anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA). By inhibiting USP1, this compound effectively increases the ubiquitinated forms of both FANCD2 and PCNA, leading to cell cycle arrest, apoptosis, and a reduction in homologous recombination activity. This guide summarizes the available quantitative data, provides detailed experimental protocols for assessing the effects of this compound, and presents visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction

Ubiquitination is a critical post-translational modification that governs a multitude of cellular processes, including the DNA damage response. The reversible nature of ubiquitination is controlled by deubiquitinating enzymes (DUBs). USP1 is a DUB that has emerged as a significant target in cancer therapy due to its role in deubiquitinating and thereby inactivating FANCD2 and PCNA, two proteins essential for DNA repair and replication.

This compound has been identified as a potent inhibitor of USP1.[1][2][3][4] Its mechanism of action involves the irreversible inhibition of USP1's deubiquitinylating activity, resulting in the accumulation of ubiquitinated FANCD2 (Ub-FANCD2) and ubiquitinated PCNA (Ub-PCNA).[5] This accumulation triggers downstream signaling cascades that can induce apoptosis and sensitize cancer cells to DNA damaging agents. This guide explores the technical details of this compound's effects on these two critical ubiquitination events.

Quantitative Data

The following tables summarize the key quantitative findings related to the activity of this compound from various studies.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (ID1 degradation & cytotoxicity) | K562 | 0.0781 µM | [1][2][4] |

| IC50 (Cell Viability) | Sup-B15 | 0.349 µM | [4] |

| IC50 (Cell Viability) | KOPN-8 | 0.360 µM | [4] |

| IC50 (Cell Viability) | CCRF-SB | 0.504 µM | [4] |

Table 2: Cellular Effects of this compound

| Effect | Observation | Reference |

| FANCD2 Ubiquitination | Increased levels of Ub-FANCD2 | [1][3][4] |

| PCNA Ubiquitination | Increased levels of Ub-PCNA | [1][3][4] |

| Homologous Recombination (HR) Activity | Decreased | [1][3][4] |

| Cell Cycle | G2/M arrest in B-ALL cells | [4][6] |

| Apoptosis | Induced in a dose-dependent manner | [2][4][6] |

Signaling Pathways

This compound's primary mechanism of action is the inhibition of USP1, which directly impacts the ubiquitination status of FANCD2 and PCNA.

Downstream of USP1 inhibition, this compound has been shown to induce apoptosis through the ID1/AKT signaling pathway in B-cell acute lymphoblastic leukemia (B-ALL) cells.[6]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on FANCD2 and PCNA ubiquitination.

Western Blot for Detection of FANCD2 and PCNA Ubiquitination

This protocol outlines the steps for detecting changes in the ubiquitination status of FANCD2 and PCNA in cultured cells following treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer

-

Protease and deubiquitinase inhibitors (e.g., PMSF, NEM)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-FANCD2, anti-PCNA, anti-Ubiquitin, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for desired time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deubiquitinase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-FANCD2 or anti-PCNA) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The ubiquitinated forms of FANCD2 and PCNA will appear as higher molecular weight bands compared to the unmodified proteins.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a potent and specific inhibitor of USP1 that effectively increases the ubiquitination of FANCD2 and PCNA. This mechanism of action leads to pronounced anti-cancer effects, including the induction of apoptosis and cell cycle arrest. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the USP1-FANCD2/PCNA axis in cancer. Further research is warranted to fully elucidate the therapeutic window and potential combination strategies for this compound in a clinical setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. This compound | DUB | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of USP1 ameliorates hypertensive nephropathy through regulating oxidative stress and ferroptosis: A precise treatment via this compound nanodelivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of SJB3-019A: A USP1 Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for SJB3-019A, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Executive Summary

This compound is a small molecule inhibitor that targets USP1, a deubiquitinating enzyme implicated in the regulation of DNA damage repair and cell cycle progression. Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity in various hematological malignancies, including B-cell acute lymphoblastic leukemia (B-ALL), chronic myeloid leukemia (CML), and multiple myeloma (MM). The primary mechanism of action involves the inhibition of USP1, leading to the degradation of its downstream substrate, Inhibitor of DNA Binding 1 (ID1), and subsequent suppression of the pro-survival PI3K/AKT signaling pathway. This ultimately results in cell cycle arrest, induction of apoptosis, and reduced tumor cell viability.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for this compound across different cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Sup-B15 | B-cell Acute Lymphoblastic Leukemia | 0.349 | [1] |

| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | 0.360 | [1] |

| CCRF-SB | B-cell Acute Lymphoblastic Leukemia | 0.504 | [1] |

| K562 | Chronic Myeloid Leukemia | 0.0781 | [2] |

Table 2: Induction of Apoptosis by this compound in B-ALL Cell Lines (24-hour treatment)

| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Citation |

| Sup-B15 | 0 (Control) | 7.06 | [1] |

| 0.2 | 28.29 | [1] | |

| CCRF-SB | 0 (Control) | 7.14 | [1] |

| 0.2 | 20.88 | [1] | |

| KOPN-8 | 0 (Control) | 5.82 | [1] |

| 0.2 | 27.99 | [1] |

Table 3: Cell Cycle Arrest Induced by this compound in B-ALL Cell Lines (24-hour treatment)

| Cell Line | This compound Concentration (µM) | % of Cells in G2/M Phase | Citation |

| Sup-B15 | 0 (Control) | 0.90 | [1] |

| 0.6 | 12.17 | [1] | |

| CCRF-SB | 0 (Control) | 0.97 | [1] |

| 0.6 | 12.88 | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the deubiquitinating activity of USP1. This leads to the degradation of ID1, a key downstream target of USP1. The reduction in ID1 levels subsequently downregulates the phosphorylation of AKT, a critical node in the pro-survival PI3K/AKT signaling pathway. The inhibition of this pathway is a primary driver of the observed apoptosis and cell cycle arrest in cancer cells.[1][3] In multiple myeloma, this compound has also been shown to inhibit DNA repair pathways, including the Fanconi anemia pathway, and downregulate proteins associated with stem cell renewal and survival.[3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Culture

-

Cell Lines: B-ALL cell lines (CCRF-SB, Sup-B15, KOPN-8) and multiple myeloma cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]

-

Maintenance: Cells were maintained in a humidified incubator at 37°C with 5% CO2.[3]

-

Mycoplasma Testing: All cell lines were periodically tested for mycoplasma contamination using kits such as the MycoAlertTM mycoplasma detection kit (Lonza).[3]

Cell Viability Assays

-

WST-1 Assay (for Multiple Myeloma):

-

Plate multiple myeloma cells in 96-well plates.

-

Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 24 hours.

-

Add WST-1 reagent to each well and incubate for a specified period.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.[3]

-

-

CellTiter-Glo® Luminescent Cell Viability Assay (for patient-derived MM cells):

-

Plate CD138+ patient-derived multiple myeloma cells.

-

Treat cells with this compound or DMSO for 24 hours.

-

Add CellTiter-Glo® reagent to each well.

-

Measure luminescence to quantify ATP levels, which correlate with cell viability.[3]

-

-

CCK-8 Assay (for B-ALL):

-

Seed B-ALL cells in 96-well plates.

-

Treat with a range of this compound concentrations for 24 or 48 hours.

-

Add CCK-8 solution to each well and incubate.

-

Measure the absorbance at 450 nm to determine cell viability.[1]

-

Apoptosis Assay

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells (e.g., MM.1S or B-ALL cell lines) with this compound for the desired time (e.g., 15 or 24 hours).

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4]

-

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the indicated times, then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., USP1, ID1, p-AKT, AKT, PARP, Caspase-3, -8, -9, FANCD2, PCNA, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][3]

Conclusion

The preclinical data for this compound strongly support its development as a potential therapeutic agent for hematological malignancies. Its well-defined mechanism of action, potent in vitro cytotoxicity against various cancer cell lines, and ability to induce apoptosis and cell cycle arrest provide a solid foundation for further investigation. The synergistic effects observed when combined with standard-of-care agents in multiple myeloma suggest potential for combination therapies to overcome drug resistance. Future preclinical studies should focus on in vivo efficacy in animal models and further elucidation of the molecular determinants of response and resistance to this compound.

References

Methodological & Application

SJB3-019A: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJB3-019A is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in DNA damage repair and cell cycle progression. By inhibiting USP1, this compound promotes the degradation of key downstream targets, including Inhibitor of DNA Binding 1 (ID1), leading to cell cycle arrest, apoptosis, and suppression of tumor growth.[1][2] These application notes provide detailed protocols for studying the effects of this compound in cell culture, including methods for assessing cell viability, apoptosis, and changes in protein expression.

Mechanism of Action

This compound exerts its biological effects by inhibiting the deubiquitinating activity of USP1. This leads to the accumulation of ubiquitinated substrates, marking them for proteasomal degradation. A key substrate of USP1 is ID1, a transcriptional regulator implicated in cell proliferation and survival. Inhibition of USP1 by this compound results in the degradation of ID1, which in turn leads to the downregulation of the pro-survival PI3K/AKT signaling pathway, ultimately inducing apoptosis in cancer cells.[3]

Quantitative Data Summary

The following tables summarize the reported effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| K562 | Chronic Myelogenous Leukemia | 0.0781 | Not Specified |

| A549 | Lung Cancer | 0.662 | 72 |

| Sup-B15 | B-cell Acute Lymphoblastic Leukemia | 0.349 | Not Specified |

| CCRF-SB | B-cell Acute Lymphoblastic Leukemia | 0.504 | Not Specified |

| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | 0.360 | Not Specified |

Table 2: Apoptosis Induction by this compound in B-ALL Cell Lines (24h treatment)

| Cell Line | Concentration (µM) | Apoptosis Rate (%) |

| Sup-B15 | 0 | 7.06 |

| 0.2 | 28.29 | |

| CCRF-SB | 0 | 7.14 |

| 0.2 | 20.88 | |

| KOPN-8 | 0 | 5.82 |

| 0.2 | 27.99 |

Table 3: Cell Cycle Arrest Induced by this compound (24h treatment)

| Cell Line | Concentration (µM) | Cell Cycle Phase | % of Cells in Phase |

| Sup-B15 | 0.6 | G2/M | 12.17 |

| CCRF-SB | 0.6 | G2/M | 12.88 |

| MM cells | Not Specified | G0/G1 | Not Specified |

Experimental Protocols

Cell Culture

This protocol is adapted for B-cell Acute Lymphoblastic Leukemia (B-ALL) cell lines.[2]

-

Cell Lines: CCRF-SB, Sup-B15, KOPN-8.

-

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (CCK-8)

This protocol is based on the Cell Counting Kit-8 (CCK-8) assay to determine the cytotoxic effects of this compound.[3][4]

-

Cell Seeding: Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Pre-incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Treatment: Add 10 µL of various concentrations of this compound (e.g., 0.1 to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Flow Cytometry)

This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.[5][6]

-

Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with desired concentrations of this compound (e.g., 0.2, 0.4, 0.6 µM) for 24 hours.

-

Cell Collection: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash cells twice with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within 1 hour.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (Flow Cytometry)

This protocol uses Propidium Iodide (PI) staining to analyze cell cycle distribution.

-

Cell Seeding and Treatment: Treat 1 x 10^6 cells with this compound (e.g., 0.6 µM) for 24 hours.

-

Cell Collection and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for the detection of USP1, ID1, and phosphorylated AKT (p-AKT).

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.

-

SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions:

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]

- 2. ID1 antibody (18475-1-AP) | Proteintech [ptglab.com]

- 3. USP1 Mouse Monoclonal antibody [novoprolabs.com]

- 4. scbt.com [scbt.com]

- 5. USP1 antibody (66069-1-Ig) | Proteintech [ptglab.com]

- 6. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. USP1 antibody (14346-1-AP) | Proteintech [ptglab.com]

- 8. Phospho-AKT (Ser473) antibody (28731-1-AP) | Proteintech [ptglab.com]

Application Note and Protocol: Assessing Cell Viability in Response to SJB3-019A Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting a cell viability assay to evaluate the efficacy of SJB3-019A, a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] this compound has been shown to induce apoptosis in various cancer cell lines, making the assessment of its impact on cell viability a critical component of preclinical drug development.[2][4][5][6] This protocol outlines the use of the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7][8] Additionally, an alternative protocol using a luminescent ATP-based assay (e.g., CellTiter-Glo®) is provided for a more sensitive, high-throughput approach.[9][10][11]

Introduction to this compound

This compound is a small molecule inhibitor of USP1, a deubiquitinating enzyme that plays a crucial role in cellular processes such as DNA damage repair and cell cycle progression.[5] Inhibition of USP1 by this compound leads to the degradation of Inhibitor of DNA Binding 1 (ID1), which in turn downregulates the PI3K/AKT signaling pathway, ultimately inducing apoptosis in cancer cells.[4] Studies have demonstrated that this compound effectively suppresses cell proliferation and triggers apoptosis in various cancer cell lines, including B-cell acute lymphoblastic leukemia (B-ALL).[4][6] The IC50 value for this compound in K562 cells has been reported to be 0.0781 μM.[1][2]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Signaling pathway of this compound.

Experimental Protocols

This section provides detailed protocols for two common cell viability assays: the MTT assay and a luminescent ATP assay.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7][8] The amount of formazan produced is proportional to the number of viable cells.[7][12]

Materials:

-

This compound

-

Target cancer cell line

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader capable of measuring absorbance at 570 nm[12]

Experimental Workflow:

Caption: MTT assay experimental workflow.

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Ensure cell viability is >95%.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Include wells with medium only for background control.

-

-

Cell Treatment:

-

After 24 hours of incubation to allow for cell attachment, prepare serial dilutions of this compound in complete culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[12]

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

Protocol 2: Luminescent ATP Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells.[9] The amount of ATP is directly proportional to the number of viable cells in culture.[9] This "add-mix-measure" format is rapid and suitable for high-throughput screening.[9][10]

Materials:

-

This compound

-

Target cancer cell line

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

Luminescent ATP cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Experimental Workflow:

Caption: Luminescent ATP assay workflow.

Procedure:

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay, but use opaque-walled 96-well plates to prevent luminescence signal crossover.

-

-

Cell Treatment:

-

Follow the same treatment procedure as for the MTT assay.

-

-

Assay Reagent Preparation and Addition:

-

Prepare the luminescent assay reagent according to the manufacturer's instructions.[10][13]

-

Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[10][13]

-

Add a volume of the assay reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

-

-

Signal Development and Measurement:

Data Presentation

Quantitative data from cell viability assays should be summarized in a clear and structured format. The following tables provide templates for presenting your results.

Table 1: Raw Absorbance/Luminescence Data

| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. |

| 0 (Vehicle) | |||||

| 0.01 | |||||

| 0.1 | |||||

| 1 | |||||

| 10 | |||||

| 100 | |||||

| Blank |

Table 2: Percentage Cell Viability and IC50 Calculation

| This compound (µM) | Mean Signal | Corrected Mean Signal (Mean - Blank) | % Cell Viability ((Corrected Mean / Vehicle Corrected Mean) * 100) |

| 0 (Vehicle) | 100 | ||

| 0.01 | |||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 | |||

| IC50 (µM) | [Calculated Value] |

Note: The IC50 value, the concentration of a drug that inhibits a biological process by 50%, can be calculated using appropriate software (e.g., GraphPad Prism) by plotting the percentage of cell viability against the log concentration of this compound.

Conclusion

This application note provides comprehensive protocols for assessing the effect of the USP1 inhibitor this compound on cell viability. The choice between the MTT and the luminescent ATP assay will depend on the specific experimental needs, with the latter offering higher sensitivity and a more streamlined workflow for high-throughput applications. Accurate determination of cell viability is fundamental for characterizing the cytotoxic and anti-proliferative effects of this compound and for advancing its development as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | DUB | TargetMol [targetmol.com]

- 3. apexbt.com [apexbt.com]

- 4. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 10. ch.promega.com [ch.promega.com]

- 11. promega.com [promega.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. OUH - Protocols [ous-research.no]

Application Notes and Protocols: Flow Cytometry Analysis of B-Cell Acute Lymphoblastic Leukemia (B-ALL) Cells Treated with SJB3-019A

For Research Use Only.

Introduction

SJB3-019A is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme implicated in the regulation of cellular processes such as DNA damage repair, cell cycle progression, and apoptosis.[1][2][3][4] In the context of B-cell acute lymphoblastic leukemia (B-ALL), USP1 is frequently overexpressed and plays a critical role in promoting cancer cell survival and proliferation.[1] this compound has been shown to induce apoptosis and cause cell cycle arrest in B-ALL cell lines by inhibiting USP1, leading to the downregulation of its downstream targets, Inhibitor of DNA Binding 1 (ID1) and phosphorylated protein kinase B (p-AKT).[1][5][6]

These application notes provide detailed protocols for the analysis of apoptosis and cell cycle distribution in B-ALL cells treated with this compound using flow cytometry. The provided data serves as a reference for researchers and drug development professionals investigating the cellular effects of this compound.

Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the deubiquitinating activity of USP1. This leads to the proteasomal degradation of ID1, a key downstream target of USP1. The reduction in ID1 levels subsequently leads to the inactivation of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[1][6][7][8][9] The inhibition of this pathway ultimately results in the induction of apoptosis and cell cycle arrest in B-ALL cells.[1][5]

Figure 1: Simplified signaling pathway of this compound in B-ALL cells.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on apoptosis and cell cycle distribution in various B-ALL cell lines after 24 hours of treatment.

Table 1: Induction of Apoptosis by this compound in B-ALL Cell Lines [1][10]

| Cell Line | This compound (µM) | Apoptosis Rate (%) |

| Sup-B15 | 0 | 7.06 |

| 0.2 | 28.29 | |

| CCRF-SB | 0 | 7.14 |

| 0.2 | 20.88 | |

| KOPN-8 | 0 | 5.82 |

| 0.2 | 27.99 |

Table 2: G2/M Phase Cell Cycle Arrest Induced by this compound in B-ALL Cell Lines [1][11]

| Cell Line | This compound (µM) | G2/M Phase Cells (%) |

| Sup-B15 | 0 | 0.90 |

| 0.6 | 12.17 | |

| CCRF-SB | 0 | 0.97 |

| 0.6 | 12.88 |

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in B-ALL cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

B-ALL cell lines (e.g., Sup-B15, CCRF-SB, KOPN-8)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Flow cytometer

Figure 2: Workflow for apoptosis analysis using Annexin V/PI staining.

-

Seed B-ALL cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.

-

Treat the cells with the desired concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6 µM) and a vehicle control (DMSO) for 24 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Acquire data for FITC (Annexin V) and PI fluorescence.

Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of B-ALL cells treated with this compound using PI staining and flow cytometry.

-

B-ALL cell lines (e.g., Sup-B15, CCRF-SB)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Figure 3: Workflow for cell cycle analysis using PI staining.

-

Seed B-ALL cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.

-

Treat the cells with the desired concentrations of this compound (e.g., 0, 0.6 µM) and a vehicle control (DMSO) for 24 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cells with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. Use a linear scale for the PI fluorescence to resolve the G0/G1, S, and G2/M peaks.

Data Analysis and Interpretation

For apoptosis analysis, create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.

-

Lower-left quadrant (Annexin V- / PI-): Live cells

-

Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left quadrant (Annexin V- / PI+): Necrotic cells

For cell cycle analysis, generate a histogram of PI fluorescence intensity. The first peak represents cells in the G0/G1 phase (2n DNA content), the second peak represents cells in the G2/M phase (4n DNA content), and the region between the two peaks represents cells in the S phase. Quantify the percentage of cells in each phase using cell cycle analysis software.

Troubleshooting

-

High background in apoptosis assay: Ensure cells are washed thoroughly with PBS before staining. Avoid harsh centrifugation speeds.

-

Poor resolution of cell cycle peaks: Ensure a single-cell suspension before fixation. Run the samples at a low flow rate on the cytometer. Ensure complete RNase digestion.

-

Inconsistent results: Maintain consistent cell numbers, reagent concentrations, and incubation times across all samples.

For further information, please refer to the cited literature.

References

- 1. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | DUB | TargetMol [targetmol.com]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. USP1 deubiquitinates Akt to inhibit PI3K-Akt-FoxO signaling in muscle during prolonged starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies Using SJB3-019A in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJB3-019A is a potent and novel small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] USP1 is a deubiquitinating enzyme that has been implicated in various cellular processes, including DNA damage repair, cell cycle progression, and the regulation of oncogenic signaling pathways. Its overexpression is a feature in several cancers, correlating with poor prognosis. The inhibition of USP1 by this compound presents a promising therapeutic strategy for cancers dependent on USP1 activity. These application notes provide a summary of the available data on this compound and generalized protocols for preclinical evaluation in mouse models.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the deubiquitinating activity of USP1. This leads to the downstream degradation of key substrates, most notably the Inhibitor of DNA Binding 1 (ID1). The degradation of ID1, in turn, affects the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[4] Inhibition of USP1 by this compound has been shown to decrease the levels of phosphorylated AKT (p-AKT) without affecting the total AKT levels, ultimately leading to apoptosis in cancer cells.[4]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in cancer cells.

In Vitro Efficacy of this compound

This compound has demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly in B-cell acute lymphoblastic leukemia (B-ALL).